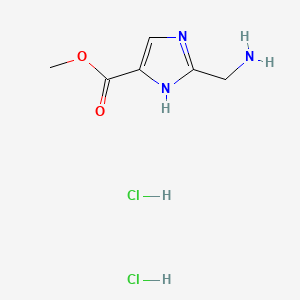![molecular formula C12H11ClF3N3 B6604569 N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride CAS No. 2749403-67-4](/img/structure/B6604569.png)
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include the exchange of chlorine and fluorine atoms and the assembly of pyridine from a trifluoromethyl-containing building block . Unwanted by-products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely influenced by the presence of a fluorine atom and a pyridine in their structure . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .科学的研究の応用
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride is widely used in scientific research applications due to its ability to act as a catalyst in a variety of chemical reactions. It can be used to synthesize a wide range of organic compounds, including drugs and pharmaceuticals. This compound is also used in the synthesis of DNA and RNA oligonucleotides, as well as in the synthesis of peptides and proteins. Additionally, this compound can be used in the study of enzyme-catalyzed reactions, as well as in the study of biological processes such as gene expression and signal transduction.
作用機序
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride acts as a catalyst in a variety of chemical reactions. It is able to activate substrates by forming a strong bond with them, allowing them to react more quickly and efficiently. This bond is formed through hydrogen bonding, electrostatic interactions, and covalent bonding. This compound also helps to stabilize reactive intermediates, allowing them to persist long enough to undergo the desired reaction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of enzymes involved in signal transduction pathways, as well as modulate the expression of genes involved in cell proliferation and differentiation. Additionally, this compound has been shown to have an anti-inflammatory effect in animal models of inflammation.
実験室実験の利点と制限
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride is a highly versatile reagent that can be used in a variety of laboratory experiments. Its ability to act as a catalyst in a variety of chemical reactions makes it a useful tool for synthesizing a wide range of organic compounds. Additionally, its ability to modulate the activity of enzymes and genes makes it a useful tool for studying biological processes. However, this compound is not without its limitations. It is not always easy to obtain pure samples of this compound, and the compound can be difficult to work with due to its sensitivity to heat and light.
将来の方向性
There are a number of potential future directions for the use of N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride in scientific research. For example, this compound could be used to develop new drugs and pharmaceuticals. Additionally, this compound could be used to study the mechanisms of action of existing drugs and to develop new therapeutic strategies. This compound could also be used to study the mechanisms of action of enzymes involved in signal transduction pathways, as well as to study the effects of various environmental factors on gene expression. Finally, this compound could be used to develop new methods for the synthesis of peptides and proteins.
合成法
N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride can be synthesized from pyridine and trifluoromethylbenzene in a two-step reaction. In the first step, pyridine is reacted with trifluoromethylbenzene in the presence of a base catalyst to form the desired this compound. The second step involves the hydrolysis of the this compound to yield the final product.
特性
IUPAC Name |
2-N-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3.ClH/c13-12(14,15)8-2-1-3-10(6-8)18-11-5-4-9(16)7-17-11;/h1-7H,16H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUSXXJAMVCLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=C(C=C2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B6604494.png)
![N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine](/img/structure/B6604500.png)

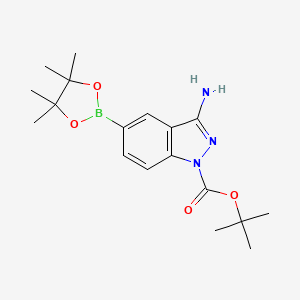
![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)
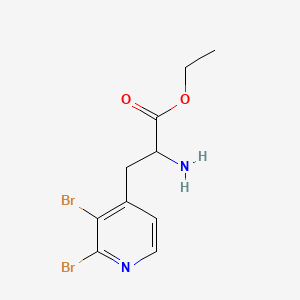
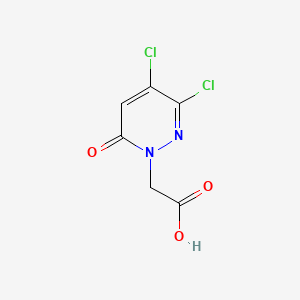
![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)
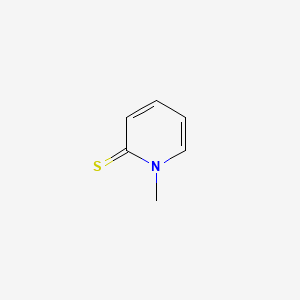
![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)
![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)

